Reactivity Ranking: Cinnamyl Bromodifluoroacetate vs. Chlorodifluoroacetate vs. Trifluoroacetate in Decarboxylative Trifluoromethylation
In a direct head-to-head comparison of decarboxylative trifluoromethylation reactivity using cinnamyl alcohol-derived esters, a clear reactivity ranking was established: cinnamyl trifluoroacetate < chlorodifluoroacetate < bromodifluoroacetate [1]. The bromodifluoroacetate derivative demonstrated the highest reactivity among the three leaving group variants evaluated under identical copper-catalyzed conditions, confirming the bromide-bearing ester as the superior electrophile for this transformation.
| Evidence Dimension | Relative reactivity in copper-catalyzed decarboxylative trifluoromethylation |
|---|---|
| Target Compound Data | Bromodifluoroacetate (highest reactivity) |
| Comparator Or Baseline | Chlorodifluoroacetate (intermediate reactivity) and trifluoroacetate (lowest reactivity) |
| Quantified Difference | Reactivity ranking: trifluoroacetate < chlorodifluoroacetate < bromodifluoroacetate |
| Conditions | Copper-catalyzed decarboxylative trifluoromethylation of cinnamyl esters |
Why This Matters
Procurement of the bromodifluoroacetate ester enables higher conversion efficiency and shorter reaction times compared to chloro- or trifluoroacetate alternatives, directly impacting synthetic throughput and yield optimization.
- [1] B. R. Ambler, R. A. Altman. Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates. Org. Lett. 2013, 15, 5578–5581. View Source
